molecular formula C28H25FN4O4S B2573931 N-(4-ethoxyphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892385-66-9

N-(4-ethoxyphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2573931
CAS No.: 892385-66-9
M. Wt: 532.59
InChI Key: YNMXUPKTCBARAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C28H25FN4O4S and its molecular weight is 532.59. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds within the pyrimidine family, such as derivatives of pyrazolo[1,5-a]pyrimidines, have been reported for their selective ligand properties, particularly for imaging the translocator protein (18 kDa) using positron emission tomography (PET). For instance, [18F]PBR111, a selective radioligand, has been developed for this purpose, demonstrating the utility of fluorine-18 labeled compounds in in vivo imaging to study neuroinflammatory processes, among other applications (Dollé et al., 2008).

Synthesis and Biological Activity

Pyrano[2,3-d]pyrimidines have been synthesized through reactions involving S-alkyl thiobarbiturates, showing applications in plant growth regulation and as herbicide antidotes, indicating the versatility of pyrimidine derivatives in agricultural research (Dotsenko et al., 2016). Additionally, fluoro-substituted benzo[b]pyran derivatives have shown anti-lung cancer activity, highlighting the potential of these compounds in cancer research (Hammam et al., 2005).

In Vitro Biological Evaluation

Novel pyrazolo[1,5-a]pyrimidines have been evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Such studies are pivotal in developing diagnostic tools and therapeutic agents for neurodegenerative diseases (Damont et al., 2015).

Anticancer Activity

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been undertaken with the aim of finding new anticancer agents, demonstrating the significant role of pyrimidine derivatives in medicinal chemistry and oncology (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Activity

Some pyrimidine derivatives have been synthesized and screened for anti-inflammatory and analgesic activities, providing insight into the development of new therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O4S/c1-3-36-21-10-8-20(9-11-21)31-24(35)15-38-28-23-12-22-18(14-34)13-30-16(2)25(22)37-27(23)32-26(33-28)17-4-6-19(29)7-5-17/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMXUPKTCBARAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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